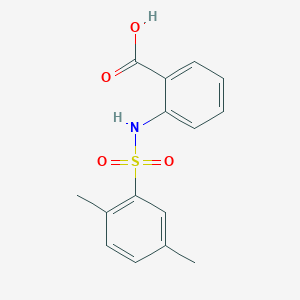

2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

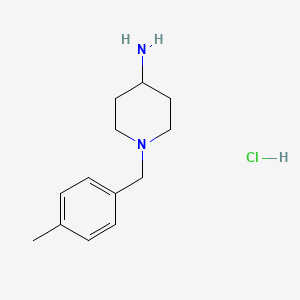

Description

The compound “2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid” is a benzoic acid derivative with a sulfonylamino group attached to the benzene ring. The sulfonylamino group is derived from 2,5-dimethylbenzenesulfonic acid .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the benzoic acid component) with a sulfonylamino group attached, which in turn is connected to a 2,5-dimethylbenzene group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the sulfonylamino and carboxylic acid groups. For example, the sulfonylamino group might undergo reactions typical of sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonylamino and carboxylic acid groups could affect its solubility and reactivity .Scientific Research Applications

Benzoic Acid in Food and Feed Additives

Benzoic acid is widely recognized for its antimicrobial and antifungal properties, making it a common preservative in foods and feeds. Studies have explored its effects on gut functions, suggesting that it can enhance growth and health by promoting digestive, absorptive, and barrier functions in the gut. These effects are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota. However, excessive administration may negatively impact gut health by altering redox status (Mao, Yang, Chen, Yu, & He, 2019).

Degradation Processes and Stability

The stability and degradation processes of certain pharmaceuticals have been studied, revealing insights into the behavior of benzoic acid derivatives under various conditions. Such research contributes to understanding the risks and benefits of medical applications of these compounds. For example, nitisinone, a triketone herbicide turned medical treatment, exhibits increased stability with higher pH levels. Its degradation products have shown considerable stability, which is crucial for its effectiveness in treating hepatorenal tyrosinemia (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Physiologically-Based Pharmacokinetic Analysis

Research has also focused on the pharmacokinetics of benzoic acid, aiming to reduce the uncertainty in interspecies extrapolation of its effects. By developing species-specific models, studies have sought to predict the metabolic and dosimetric variations of benzoic acid across different species, including humans. This work is pivotal in assessing dietary exposures to benzoates and understanding their pharmacokinetics and toxicology (Hoffman & Hanneman, 2017).

Antituberculosis Activity of Organotin(IV) Complexes

The antituberculosis potential of organotin complexes, involving derivatives of benzoic acid, has been reviewed. These studies underscore the importance of the ligand environment and the structure of the compound in determining its therapeutic efficacy. Such research highlights the diverse applications of benzoic acid derivatives in addressing critical health issues (Iqbal, Ali, & Shahzadi, 2015).

properties

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-7-8-11(2)14(9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTXLBXBGAOYCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)

![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2574903.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574911.png)

![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)